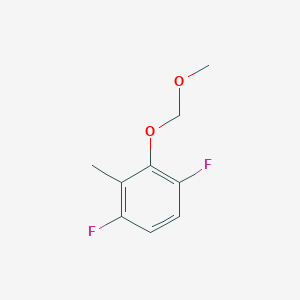

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene

Description

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is an organic compound with the molecular formula C9H10F2O2. It is a colorless liquid with a sweet odor and is commonly used in various scientific research fields, including medicinal chemistry, materials science, and industrial applications .

Properties

IUPAC Name |

1,4-difluoro-2-(methoxymethoxy)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYOHTZNTLPHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OCOC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene typically involves the reaction of 1,4-difluoro-2-hydroxy-3-methylbenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It has shown potential in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene can be compared with other similar compounds such as:

1,4-Difluoro-2-(methoxymethoxy)benzene: Lacks the methyl group at the 3-position, which can affect its reactivity and applications.

2,5-Difluoro-1-(methoxymethoxy)benzene: Has different fluorine substitution patterns, leading to variations in chemical behavior.

4,5-Difluoro-2-methoxyaniline: Contains an amino group instead of a methyl group, resulting in different chemical and biological properties

Biological Activity

1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene, also known by its CAS number 1046781-30-9, is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorobenzene core with a methoxymethoxy substituent and a methyl group at the meta position. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

This compound has been studied for its interactions with various biological systems. The mechanisms of action include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may interact with enzymes like cytochrome P450 and others involved in drug metabolism.

- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, potentially modulating their activity. This is particularly relevant in the context of developing therapeutic agents targeting cancer or other diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study assessed its effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that:

- Fluorine Substitution : The presence of fluorine atoms enhances the compound's lipophilicity, improving cell membrane permeability.

- Methoxymethoxy Group : This substituent appears to play a crucial role in receptor binding affinity and enzyme inhibition potential.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antimicrobial activity when modified with additional functional groups .

- Cancer Therapy Research : Another research effort focused on the anticancer properties of this compound, showing promising results in reducing tumor growth in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.